Cas no 396105-43-4 (4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid)

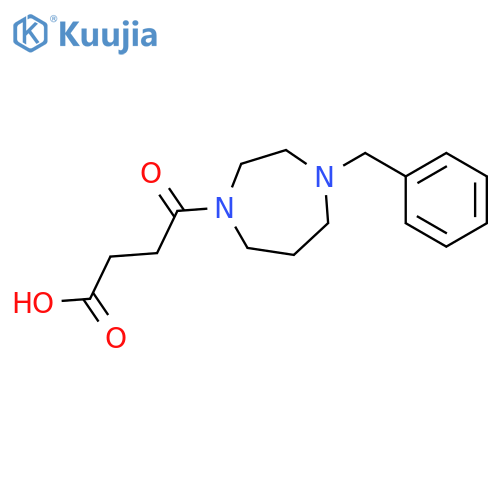

396105-43-4 structure

商品名:4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid 化学的及び物理的性質

名前と識別子

-

- 1H-1,4-Diazepine-1-butanoicacid, hexahydro-g-oxo-4-(phenylmethyl)-

- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

- AC1MC48K

- AG-F-39970

- Ambpe3000764

- CTK4I1609

- HMS520E13

- MolPort-000-159-704

- Peakdale1_000805

- SR-01000384173

- AKOS015839370

- DTXSID60375564

- CS-0366341

- SR-01000384173-1

- 396105-43-4

- WQA10543

- FT-0644571

- 4-(4-BENZYL-1,4-DIAZEPAN-1-YL)-4-OXOBUTANOICACID

- 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid

-

- MDL: MFCD00800863

- インチ: InChI=1S/C16H22N2O3/c19-15(7-8-16(20)21)18-10-4-9-17(11-12-18)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,20,21)

- InChIKey: HRFXOPMABCMNTB-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2CCCN(CC2)C(=O)CCC(=O)O

計算された属性

- せいみつぶんしりょう: 290.16316

- どういたいしつりょう: 290.163

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 353

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 60.8Ų

じっけんとくせい

- 密度みつど: 1.192

- ふってん: 491°C at 760 mmHg

- フラッシュポイント: 250.8°C

- 屈折率: 1.565

- PSA: 60.85

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B537998-500mg |

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid |

396105-43-4 | 500mg |

$ 160.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437011-1g |

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |

396105-43-4 | 97% | 1g |

¥1375.00 | 2024-05-15 | |

| Crysdot LLC | CD12075520-5g |

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |

396105-43-4 | 97% | 5g |

$463 | 2024-07-24 | |

| TRC | B537998-100mg |

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid |

396105-43-4 | 100mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B537998-1g |

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid |

396105-43-4 | 1g |

$ 250.00 | 2022-06-07 | ||

| Chemenu | CM286493-5g |

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |

396105-43-4 | 97% | 5g |

$438 | 2021-06-09 | |

| Apollo Scientific | OR7821-1g |

4-(4-Benzylhomopiperazin-1-yl)-4-oxobutanoic acid |

396105-43-4 | 95+% | 1g |

£161.00 | 2025-02-20 | |

| Chemenu | CM286493-5g |

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |

396105-43-4 | 97% | 5g |

$438 | 2022-06-11 | |

| Fluorochem | 023742-25g |

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |

396105-43-4 | 95%+ | 25g |

£1538.00 | 2022-03-01 | |

| Fluorochem | 023742-1g |

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid |

396105-43-4 | 95%+ | 1g |

£92.00 | 2022-03-01 |

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

396105-43-4 (4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic Acid) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 61549-49-3(9-Decenenitrile)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量